Gallium nitride

Catalog No.
S595589
CAS No.
25617-97-4
M.F
GaN
M. Wt
83.73 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Gallium nitride

CAS Number

25617-97-4

Product Name

Gallium nitride

IUPAC Name

azanylidynegallane

Molecular Formula

GaN

Molecular Weight

83.73 g/mol

InChI

InChI=1S/Ga.N

InChI Key

JMASRVWKEDWRBT-UHFFFAOYSA-N

SMILES

N#[Ga]

Synonyms

gallium nitride, gallium nitride (GAN), GaN compound

Canonical SMILES

N#[Ga]

The exact mass of the compound Gallium nitride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Gallium nitride (GaN, CAS 25617-97-4) is a premier wide-bandgap III-V semiconductor characterized by a direct bandgap of 3.4 eV and a high critical electric field of 3.3 MV/cm. In procurement and manufacturing contexts, GaN is primarily sourced as epitaxial wafers (grown on silicon, silicon carbide, or sapphire) or as free-standing bulk substrates. These materials are foundational for fabricating high-electron-mobility transistors (HEMTs), power conversion integrated circuits, and optoelectronic devices. Its intrinsic material properties allow devices to operate at significantly higher voltages, switching frequencies, and temperatures than legacy silicon-based components, driving its selection in next-generation RF amplification, electric vehicle (EV) inverters, and ultraviolet/blue light emission systems[1].

Substituting GaN with legacy semiconductors like Silicon (Si) or Gallium Arsenide (GaAs) fundamentally compromises high-power and high-frequency performance in advanced applications. Silicon's narrow bandgap (1.1 eV) and low critical electric field (~0.3 MV/cm) result in unacceptable switching losses, higher on-resistance, and thermal runaway in high-voltage power converters. While Silicon Carbide (SiC) offers comparable breakdown strength, its indirect bandgap renders it entirely unsuitable for optoelectronic applications (LEDs/lasers), and its lower electron mobility limits its efficiency in ultra-high-frequency (RF) applications compared to GaN's two-dimensional electron gas (2DEG) heterostructures. Similarly, while GaAs provides excellent high-frequency mobility, its low breakdown voltage and poor thermal conductivity restrict its power density to a fraction of what GaN can achieve, forcing buyers to procure GaN for compact, high-power RF systems [1].

Critical Electric Field for High-Voltage Power Conversion

GaN exhibits a critical electric field an order of magnitude higher than legacy silicon. This allows GaN-based power devices to support much higher blocking voltages within a significantly thinner drift region, drastically reducing specific on-resistance (R_DS(on)) and conduction losses during high-voltage operation [1].

Evidence DimensionCritical Electric Field
Target Compound Data3.3 MV/cm
Comparator Or BaselineSilicon (Si) at ~0.3 MV/cm
Quantified Difference11-fold higher critical electric field
ConditionsRoom temperature bulk material properties

Enables the procurement of smaller, highly efficient power converters and chargers by reducing the required die size for high-voltage operation.

High-Frequency Power Density for RF Amplification

In high-frequency RF applications, GaN High-Electron-Mobility Transistors (HEMTs) deliver vastly superior power densities compared to traditional Gallium Arsenide (GaAs) equivalents. This is driven by GaN's higher breakdown voltage combined with high sheet carrier concentration in AlGaN/GaN heterojunctions[1].

Evidence DimensionRF Power Density
Target Compound Data>10 W/mm
Comparator Or BaselineGaAs pHEMTs at ~1 W/mm
Quantified Difference10-fold increase in RF power density
Conditions10 GHz continuous wave RF operation

Allows telecommunications buyers to specify significantly smaller, lighter, and more efficient base station amplifiers for 5G networks.

Direct Bandgap for Short-Wavelength Optoelectronics

For light-emitting applications, the transition type of the bandgap is critical. GaN possesses a direct bandgap, allowing for highly efficient radiative recombination, whereas competing wide-bandgap materials like Silicon Carbide (SiC) have an indirect bandgap, necessitating phonon-assisted transitions that severely quench optical emission efficiency[1].

Evidence DimensionBandgap Transition Type
Target Compound DataDirect bandgap (3.4 eV) with high radiative efficiency
Comparator Or Baseline4H-SiC with an indirect bandgap (3.26 eV)
Quantified DifferenceFundamental shift from non-emissive to highly emissive at UV/blue wavelengths
ConditionsRoom temperature optical emission

Dictates the exclusive selection of GaN over SiC for the manufacturing of blue/UV LEDs, laser diodes, and advanced display technologies.

High-Efficiency Power Converters (EVs and Consumer Electronics)

Utilizing its 3.3 MV/cm critical electric field, GaN is the material of choice for fast chargers, server power supplies, and EV on-board inverters where minimizing switching losses and reducing the overall form factor is critical compared to legacy silicon components [1].

5G and Radar RF Amplifiers

Leveraging its >10 W/mm power density, GaN HEMTs replace GaAs in macro base stations and military radar systems, enabling higher broadcast power and wider bandwidths from significantly smaller antenna arrays [2].

Short-Wavelength Optoelectronics

Driven by its 3.4 eV direct bandgap, GaN is the foundational substrate and epitaxial layer for blue/UV LEDs, solid-state lighting, and high-density optical storage lasers, where indirect bandgap materials like SiC fail entirely to produce efficient luminescence [3].

GHS Hazard Statements

Aggregated GHS information provided by 43 companies from 3 notifications to the ECHA C&L Inventory.;
Reported as not meeting GHS hazard criteria by 1 of 43 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 42 of 43 companies with hazard statement code(s):;
H317 (100%): May cause an allergic skin reaction [Warning Sensitization, Skin];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

25617-97-4

Wikipedia

Gallium(III) nitride

General Manufacturing Information

Gallium nitride (GaN): ACTIVE

Dates

Last modified: 08-15-2023

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